
gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium is a complex organometallic compound that features a gold atom coordinated with tris(4-methylphenyl)phosphine and a 2-pyridin-4-ylethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium typically involves the reaction of gold precursors with tris(4-methylphenyl)phosphine and 2-pyridin-4-ylethynyl derivatives. One common method involves the use of gold chloride (AuCl) as the gold source. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The gold center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or halogens.
Reduction: The compound can be reduced back to its original state using reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions can occur where the phosphine or pyridinyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, halogens (chlorine, bromine).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various phosphines, pyridines, and other ligands under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of gold-ligand complexes.
科学的研究の応用
Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium has several scientific research applications:
Catalysis: It can act as a catalyst in organic reactions, including cross-coupling and oxidation reactions.
Materials Science: The compound can be used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly for its anti-cancer properties.
Analytical Chemistry: It can be used as a reagent in various analytical techniques to detect and quantify other substances.
作用機序
The mechanism of action of gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium involves its interaction with molecular targets through coordination chemistry. The gold center can form stable complexes with various biomolecules, potentially disrupting biological pathways. In catalysis, the compound can facilitate the formation and breaking of chemical bonds, thereby accelerating reaction rates.
類似化合物との比較
Similar Compounds
- Gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium
- Gold;tris(4-methylphenyl)-(2-pyridin-2-ylethynyl)phosphanium
- Gold;tris(4-methylphenyl)-(2-thiophen-2-ylethynyl)phosphanium
Uniqueness
Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium is unique due to the presence of the 2-pyridin-4-ylethynyl group, which can enhance its coordination ability and electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
特性
CAS番号 |
825628-24-8 |
|---|---|
分子式 |
C28H25AuNP+ |
分子量 |
603.4 g/mol |
IUPAC名 |
gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium |
InChI |
InChI=1S/C28H25NP.Au/c1-22-4-10-26(11-5-22)30(27-12-6-23(2)7-13-27,28-14-8-24(3)9-15-28)21-18-25-16-19-29-20-17-25;/h4-17,19-20H,1-3H3;/q+1; |
InChIキー |
KQFLTUGTXOAHQW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[P+](C#CC2=CC=NC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


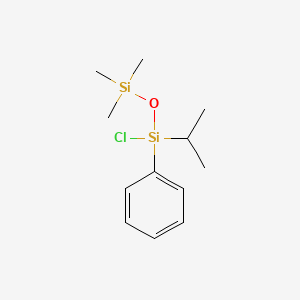
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)
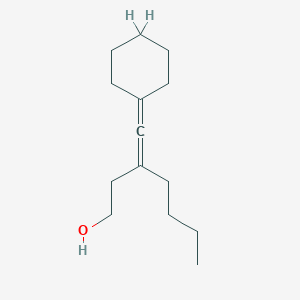
methanone](/img/structure/B14207920.png)




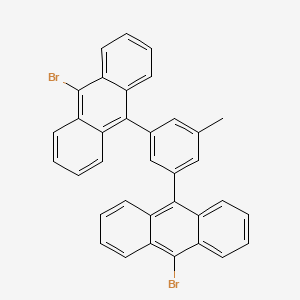
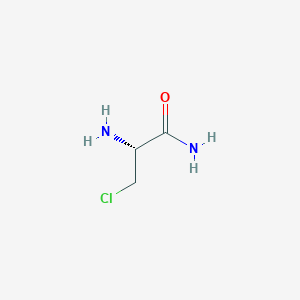
![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
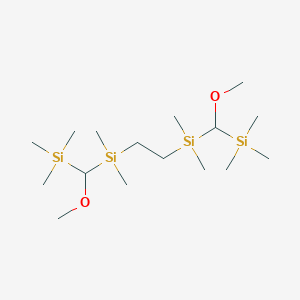
![1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14207981.png)
